N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide

Metabolic Disease Lipogenesis Hyperlipidemia

Select BMS-303141 (CAS 303141-54-0) for direct, metabolic activation-free ACL inhibition. With IC50 0.13 µM (vs 29 µM for bempedoic acid) and cellular lipid synthesis IC50 8 µM in HepG2, it is the preferred tool for standardizing ACL-dependent research in metabolic disease and cancer. Orally bioavailable, validated in vivo.

Molecular Formula C18H14ClNO2
Molecular Weight 311.77
CAS No. 303141-54-0
Cat. No. B2378600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide
CAS303141-54-0
Molecular FormulaC18H14ClNO2
Molecular Weight311.77
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClNO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21)
InChIKeyHRXHWRKMVHUJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BMS-303141 (N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide): A Potent, Cell-Permeable ATP-Citrate Lyase Inhibitor for Metabolic Research and Drug Discovery


N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide, also known as BMS-303141, is a synthetic small molecule belonging to the naphthalene carboxamide class . It is a potent, cell-permeable inhibitor of ATP-citrate lyase (ACL), an enzyme critical for de novo lipogenesis and metabolic regulation . The compound is widely used as a research tool to study ACL-dependent pathways in metabolic diseases, cancer, and hyperlipidemia [1].

BMS-303141 (N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide): Why In-Class ACL Inhibitors Are Not Interchangeable


The ATP-citrate lyase (ACL) inhibitor class encompasses molecules with distinct mechanisms, potencies, and pharmacokinetic profiles that preclude generic substitution. While bempedoic acid (ETC-1002) requires hepatic conversion to an active CoA-thioester and exhibits weak direct ACL inhibition (IC50 = 29 μM) , BMS-303141 directly inhibits ACL without metabolic activation (IC50 = 0.13 μM) . Furthermore, the high-affinity allosteric inhibitor NDI-091143 (IC50 = 2.1 nM) acts via a distinct citrate-domain conformational trapping mechanism, rendering its biological profile non-equivalent [1]. These mechanistic and potency divergences dictate that ACL inhibition studies cannot be generalized across compounds; specific molecular structure determines cellular permeability, off-target profile, and experimental utility.

BMS-303141 (N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide): Head-to-Head Potency, Selectivity, and In Vivo Efficacy Data


Direct Head-to-Head Comparison of ACL Inhibitory Potency: BMS-303141 vs. Bempedoic Acid

BMS-303141 exhibits >220-fold greater potency as a direct ACL inhibitor compared to bempedoic acid. In direct enzyme inhibition assays using human recombinant ACL, BMS-303141 has an IC50 of 0.13 μM . In contrast, bempedoic acid, a clinically approved ACL inhibitor, requires metabolic activation and shows weak direct inhibition with an IC50 of 29 μM .

Metabolic Disease Lipogenesis Hyperlipidemia

Comparison of Cellular Lipid Synthesis Inhibition: BMS-303141 vs. NDI-091143

In HepG2 cells, BMS-303141 inhibits total lipid synthesis with an IC50 of 8 μM . While NDI-091143 is a more potent enzyme inhibitor (IC50 = 2.1 nM) [1], its cellular activity is not directly comparable due to differences in mechanism of action and cellular permeability profiles. BMS-303141's cell-based activity is well-characterized and widely referenced.

Lipid Metabolism Cancer Metabolism Hepatocellular Carcinoma

Target Selectivity Profiling: BMS-303141 Shows Negligible Off-Target Activity at 5-Lipoxygenase and Soluble Epoxide Hydrolase

Selectivity profiling reveals that BMS-303141 has minimal off-target activity against two common enzymes in lipid signaling pathways. In biochemical assays, BMS-303141 exhibits IC50 values >10,000 nM against both human 5-lipoxygenase (5-LOX) [1] and human soluble epoxide hydrolase (sEH) [2], confirming a >75-fold selectivity window relative to its ACL IC50 of 130 nM.

Target Selectivity Off-Target Profiling Lipoxygenase

In Vivo Efficacy Comparison: BMS-303141 Reduces Plasma Cholesterol, Triglycerides, and Glucose in a Murine Hyperlipidemia Model

In a high-fat diet-induced hyperlipidemia mouse model, long-term oral administration of BMS-303141 resulted in significant reductions in plasma cholesterol, triglycerides, and glucose levels [1]. While newer analog ID0085 showed 11-fold greater ACL inhibition in vivo [1], BMS-303141 remains the benchmark reference compound for in vivo ACL inhibition studies due to its established and reproducible effects across metabolic parameters.

In Vivo Pharmacology Hyperlipidemia Metabolic Syndrome

BMS-303141 (N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide): Prioritized Use Cases Based on Quantitative Evidence


Direct ACL Inhibition in Cell-Free Biochemical Assays

Utilize BMS-303141 as a potent, direct-acting ACL inhibitor (IC50 = 0.13 μM) in enzyme activity assays, including recombinant human ACL assays. This application is supported by direct comparison with bempedoic acid (29 μM), confirming BMS-303141's superiority for studies requiring immediate enzyme inhibition without metabolic activation .

Cellular Lipid Metabolism Studies in HepG2 Hepatocarcinoma Cells

Apply BMS-303141 to inhibit total lipid synthesis (IC50 = 8 μM) in HepG2 cells, a widely used model for studying hepatic de novo lipogenesis and metabolic disease. This use case leverages the compound's well-characterized cellular activity and its validated target selectivity (>75-fold over 5-LOX and sEH) [1].

In Vivo Hyperlipidemia and Metabolic Syndrome Research in Rodent Models

Administer BMS-303141 orally in high-fat diet-fed mice to study the effects of ACL inhibition on plasma cholesterol, triglycerides, and glucose. This application is supported by published in vivo data demonstrating significant metabolic improvements, establishing BMS-303141 as a benchmark tool for preclinical metabolic pharmacology [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chlorophenyl)-3-methoxynaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.